Thieno[3,2-b]thiophene-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-b]thiophene-2-thiol is a heterocyclic compound that features a fused bicyclic structure consisting of two thiophene rings. This compound is known for its electron-rich nature and stability, making it a valuable building block in various fields, including organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-2-thiol typically involves the condensation of sulfur-containing precursors. One common method includes the catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) . Another approach involves the metallation and bromine-lithium exchange reactions, where thieno[3,2-b]thiophene is treated with butyllithium to form dilithiated derivatives, which are then quenched with electrophilic reagents to yield various substituted thieno[3,2-b]thiophenes .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes, optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]thiophene-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a wide range of functionalized derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like butyllithium and various electrophiles are employed in substitution reactions
Major Products: The major products formed from these reactions include various substituted thieno[3,2-b]thiophenes, sulfoxides, and sulfones, which have significant applications in organic electronics and pharmaceuticals .
Scientific Research Applications
Thieno[3,2-b]thiophene-2-thiol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are investigated for their potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: This compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of thieno[3,2-b]thiophene-2-thiol involves its interaction with molecular targets through its electron-rich thiophene rings. These interactions can modulate the electronic properties of the target molecules, leading to various biological and chemical effects. For instance, in organic electronics, the compound’s ability to stabilize quinoidal resonance structures enhances its performance in semiconducting applications .
Comparison with Similar Compounds
- Thieno[2,3-b]thiophene
- Thieno[3,4-b]thiophene
- Thieno[3,4-c]thiophene
Comparison: Thieno[3,2-b]thiophene-2-thiol is unique due to its specific ring fusion and electron-rich nature, which provide distinct electronic properties compared to its isomers. While all thienothiophenes share similar structural features, the orientation of the sulfur atoms in this compound offers unique advantages in terms of stability and reactivity, making it particularly valuable in optoelectronic applications .
Properties
Molecular Formula |
C6H4S3 |
---|---|
Molecular Weight |
172.3 g/mol |
IUPAC Name |
thieno[3,2-b]thiophene-5-thiol |
InChI |
InChI=1S/C6H4S3/c7-6-3-5-4(9-6)1-2-8-5/h1-3,7H |
InChI Key |
LBYQCBABYUINBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC(=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.